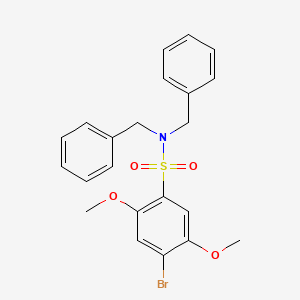

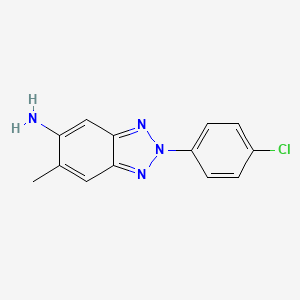

![molecular formula C19H19N3O4 B2553109 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 890647-78-6](/img/structure/B2553109.png)

6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a pyrazolopyridine derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, related structures and activities can be inferred.

Synthesis Analysis

The synthesis of related pyrazolopyridine compounds typically involves the reaction of amino-pyrazoles with various aldehydes and acids. For instance, the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids was achieved by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and pyruvic acid . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. The compound of interest also contains a 1,5-benzodioxepin moiety, which is a seven-membered heterocycle containing two oxygen atoms. The structure of related compounds, such as 2,6-di(pyrazol-1-yl)pyridine derivatives, has been crystallographically characterized, providing insights into the potential geometry and conformation of the target compound .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions, including complexation with metals. For example, the complexation of ligands derived from 2,6-di(pyrazol-1-yl)pyridine with iron resulted in the formation of complex salts with interesting spin states . The compound may also form complexes with metals, which could be relevant for its potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives can vary widely depending on their specific substituents. However, they generally exhibit good solubility in organic solvents and may show fluorescence. The antibacterial screening of some pyrazolopyridine carboxylic acids revealed that certain derivatives have significant antibacterial properties . The compound may also possess similar properties, which could be explored in further studies.

Scientific Research Applications

Functionalization and Heterocyclic Compound Synthesis

6-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-1-(Propan-2-yl)-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, due to its complex structure, plays a significant role in the synthesis and functionalization of heterocyclic compounds. Studies such as those by Yıldırım, Kandemirli, and Demir (2005) and Livingstone (2008) have highlighted the reactivity of similar pyrazole and benzodioxepin derivatives towards various nucleophiles, leading to the formation of novel heterocyclic structures with potential pharmacological activities. The research demonstrates how these compounds can be utilized as building blocks for synthesizing diverse chemical entities through reactions like cyclocondensation, offering pathways for the development of new therapeutic agents (Yıldırım, Kandemirli, & Demir, 2005); (Livingstone, 2008).

Development of Supramolecular Structures

Research into the formation of supramolecular structures utilizing similar carboxylic acids as key components has been explored in studies like those by Fang et al. (2020). These investigations shed light on how such compounds can engage in hydrogen bonding and other noncovalent interactions to form complex architectures, which have implications in areas such as material science, catalysis, and drug delivery systems. The ability of these molecules to form stable, ordered structures through predictable interactions makes them valuable in designing molecular assemblies with specific functions (Fang et al., 2020).

Antioxidant and Antimicrobial Activities

Compounds bearing the pyrazolopyridine moiety, similar to the one , have been evaluated for their biological activities. For instance, studies conducted by Bassyouni et al. (2012) have demonstrated that derivatives of pyrazolopyridine exhibit significant antioxidant and antimicrobial properties. These findings suggest potential applications of such compounds in developing novel therapeutic agents with antioxidative and antimicrobial efficacy, highlighting the importance of these chemical structures in pharmaceutical research (Bassyouni et al., 2012).

Catalytic Applications

The structural complexity of compounds like 6-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-1-(Propan-2-yl)-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid allows for their use in catalysis. Dai et al. (2017) explored the use of similar compounds in the dehydrogenation of primary alcohols to carboxylic acids, demonstrating their utility as catalysts in organic synthesis. Such research underscores the potential of these compounds in facilitating chemical transformations, which is crucial for the development of efficient and sustainable synthetic methodologies (Dai et al., 2017).

properties

IUPAC Name |

6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-11(2)22-18-14(10-20-22)13(19(23)24)9-15(21-18)12-4-5-16-17(8-12)26-7-3-6-25-16/h4-5,8-11H,3,6-7H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOADZVZTPRECDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC4=C(C=C3)OCCCO4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

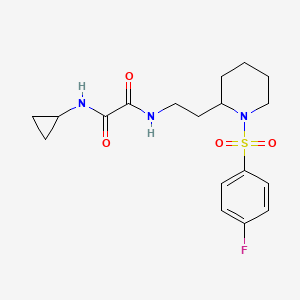

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2553026.png)

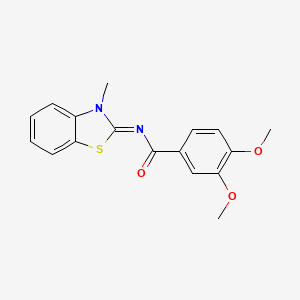

![3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2553038.png)

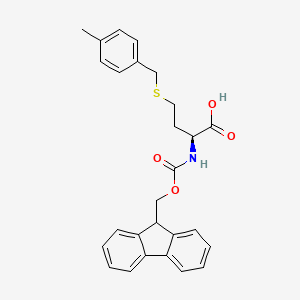

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2553041.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2553042.png)

![ethyl 4-({[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2553047.png)

![Methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2553048.png)